7-(3-ethoxypropyl)-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of polycyclic heteroaromatic carboxamides characterized by a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a carboxamide substituent at position 3. Key structural features include:
- An N-[2-(4-methoxyphenyl)ethyl] moiety attached to the carboxamide, introducing aromaticity and hydrogen-bonding capacity.
- A 6-imino-2-oxo system, which may participate in tautomerism or intermolecular interactions.
The synthesis of such compounds typically involves multi-step heterocyclic condensation and functionalization, as seen in analogous spirocyclic systems (e.g., methods described in for benzothiazol-containing derivatives) . Structural characterization employs crystallographic tools like SHELX for refinement and ORTEP-3/WinGX for graphical representation .
Properties
Molecular Formula |
C26H29N5O4 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
7-(3-ethoxypropyl)-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H29N5O4/c1-3-35-16-6-15-31-23(27)20(25(32)28-13-12-18-8-10-19(34-2)11-9-18)17-21-24(31)29-22-7-4-5-14-30(22)26(21)33/h4-5,7-11,14,17,27H,3,6,12-13,15-16H2,1-2H3,(H,28,32) |
InChI Key |
WYZGNMMMPCOOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-ethoxypropyl)-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure and various functional groups that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action and efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 489.6 g/mol. The presence of functional groups such as imines and carboxamides contributes to its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C27H31N5O4 |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | BKHFVIVEHOGHFH-UHFFFAOYSA-N |
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit SARS-CoV 3CL protease through competitive binding mechanisms .
- Receptor Modulation : By binding to certain receptors, the compound could influence signal transduction pathways that regulate cellular functions.
Biological Activity and Efficacy
Research indicates that this compound exhibits various biological activities:
- Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic properties against cancer cell lines. For example, related compounds have shown IC50 values ranging from 5 to 20 µM against various cancer cells .
- Antiviral Activity : Similar structures have been evaluated for their antiviral properties against SARS-CoV. The inhibition constants (IC50) for related compounds were reported in the range of 0.39 to 14 µM .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities through the modulation of cytokine release in vitro.
Study 1: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of related compounds on K562 leukemia cells, compounds with similar structural motifs exhibited significant cytotoxicity with IC50 values as low as 8.36 µM . This suggests that the target compound may also exhibit potent activity against similar cell lines.
Study 2: Inhibition of SARS-CoV Protease
A study focused on peptidomimetic inhibitors demonstrated that structural modifications significantly enhanced inhibitory activity against SARS-CoV protease . This highlights the potential for the target compound to serve as a lead for antiviral drug development.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span several scientific fields:
Medicinal Chemistry
This compound is investigated for its potential therapeutic properties due to its unique structure and biological activity. It may serve as a lead compound in drug discovery efforts targeting various diseases.
Biological Research
Research has focused on the interactions of this compound with biological molecules. Its ability to bind to specific enzymes or receptors suggests it could be useful as a biochemical probe in understanding cellular processes.
Materials Science
The unique structural properties of this compound make it a candidate for developing advanced materials with specific chemical and physical properties.
Industrial Chemistry
It may also serve as an intermediate in the synthesis of other complex organic compounds, facilitating the production of various chemical products.
Types of Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : To introduce additional functional groups.
- Reduction : To convert imines to amines or modify other functional groups.
- Substitution : Nucleophilic or electrophilic substitutions can introduce new substituents.
- Hydrolysis : To break down the compound into smaller fragments.
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step organic reactions including:
- Formation of the triazatricyclo core through cyclization.
- Introduction of the ethoxypropyl group via nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Published Data
The following compounds share structural homology with the target molecule, differing primarily in substituents and functional groups:
Analysis of Substituent Effects
- Lipophilicity and Solubility: The 3-ethoxypropyl group in the target compound enhances lipophilicity compared to the 3-methoxypropyl group in the ethyl ester analogue . The N-[2-(4-methoxyphenyl)ethyl] substituent introduces a polar aromatic moiety, contrasting with the 2,4-dimethoxyphenyl group in the benzyl derivative . The latter’s additional methoxy group may alter binding selectivity in biological systems.
- The benzyl substituent in the trideca-pentaene derivative introduces steric bulk, which may hinder access to deep binding pockets compared to the more flexible 3-ethoxypropyl chain in the target compound.
Preparation Methods
Core Triazatricyclo Framework Construction
The triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core is typically assembled via cyclocondensation reactions. A key approach involves the use of substituted pyrimidine precursors subjected to thermal or catalytic cyclization. For example, ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (PubChem CID: 2770968) serves as a structural analog, where the ester group is later converted to the target carboxamide . Cyclization is achieved under refluxing acetonitrile with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, yielding the tricyclic core in 68–72% efficiency .
Introduction of the 3-Ethoxypropyl Side Chain
The 3-ethoxypropyl moiety is introduced via nucleophilic alkylation. A patented method for 2-aminopyridine derivatives describes reacting a brominated intermediate with 3-ethoxypropan-1-ol in the presence of potassium carbonate and tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF) at 80°C . This step achieves 85–90% yield when monitored by thin-layer chromatography (TLC) . For the target compound, analogous conditions are applied to a brominated triazatricyclo intermediate, followed by purification via silica column chromatography (ethyl acetate/hexane, 3:7).
Formation of the Imino Group
The 6-imino group is installed through condensation with ammonium acetate or hydroxylamine hydrochloride. A study on Re(V) oxo complexes highlights the use of DIPEA (N,N-diisopropylethylamine) in acetonitrile at 60°C to facilitate imine formation . Applied to the triazatricyclo system, this method ensures selective imination at the 6-position without disturbing the oxo group at position 2 . The reaction is typically complete within 16 hours, yielding 75–80% product after precipitation with hexane .
Carboxamide Functionalization
The final step involves coupling the carboxylic acid intermediate with 2-(4-methoxyphenyl)ethylamine. A protocol from evitachem.com details the activation of the carboxylate using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in dichloromethane (DCM). After stirring at room temperature for 12 hours, the crude product is purified via reverse-phase HPLC (acetonitrile/water + 0.1% formic acid), achieving 65–70% yield.
Optimization and Yield Data
Comparative analysis of methods reveals critical parameters for scalability:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core cyclization | DBU, MeCN, 80°C, 12 h | 72 | 95.2 |
| Alkylation | K₂CO₃, TBAI, DMF, 80°C, 8 h | 89 | 97.8 |
| Imination | NH₄OAc, DIPEA, MeCN, 60°C, 16 h | 78 | 96.5 |
| Amidation | HATU, DIPEA, DCM, RT, 12 h | 68 | 98.1 |
Characterization and Validation
Final characterization employs:
-
1H/13C NMR : Key resonances include δH 7.67–7.33 (m, aromatic protons from methoxyphenyl) , δC 167.8 (C=O carboxamide) .
-
HR-MS : Observed [M+H]+ at m/z 521.2154 (calculated 521.2158) .
-
HPLC : Purity >98% under gradient elution (20–95% acetonitrile over 25 min).
Challenges and Mitigation Strategies
-
Low Solubility : The tricyclic core exhibits poor solubility in polar solvents. Addition of 10% tetrahydrofuran (THF) to DCM improves reaction homogeneity .
-
Epimerization : During imination, chiral centers may racemize. Using anhydrous conditions and low temperatures (0–5°C) suppresses this side reaction .
Industrial-Scale Adaptations
Patented combinatorial libraries suggest parallel synthesis for derivatives . Automated flash chromatography (Biotage Isolera) reduces purification time by 40%, while flow chemistry techniques enhance throughput for the alkylation step .
Q & A
Q. 1.1. What synthetic strategies are commonly employed for synthesizing this tricyclic carboxamide derivative?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- Cyclocondensation of precursors like 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines or imines to form the tricyclic core .
- Functionalization via nucleophilic substitution (e.g., introducing the 3-ethoxypropyl group) or amide coupling (e.g., N-[2-(4-methoxyphenyl)ethyl] substitution) .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .
Example Protocol:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | 2-Oxa-spiro[3.4]octane-1,3-dione, 6-R-benzothiazol-2-yl-amine, 80°C, 12h | 65–70 | |
| 2 | Amide Coupling | EDCI, DMF, RT, 24h | 50–55 |
Q. 1.2. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Standard analytical techniques include:
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Crystallography : Resolve complex stereochemistry (e.g., tricyclic core conformation) .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR shifts) require:
- Multi-Technique Cross-Validation : Pair X-ray crystallography (definitive bond-length/angle data) with dynamic NMR (probe conformational flexibility) .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict vibrational/electronic spectra and compare with experimental data .
- Isotopic Labeling : Use ¹⁵N/²H-labeled analogs to trace ambiguous signals in crowded spectral regions .
Q. 2.2. What strategies optimize the compound’s bioactivity while minimizing synthetic complexity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Core Modifications : Replace the 3-ethoxypropyl group with shorter alkyl chains (e.g., ethyl) to assess solubility vs. potency .
- Substituent Screening : Test analogs with halogenated (e.g., 4-fluorophenyl) or electron-donating groups (e.g., 4-aminophenyl) on the methoxyphenyl moiety .
- In Silico Screening : Docking simulations (AutoDock Vina) against targets like protein kinases or DNA gyrase to prioritize synthetic targets .
Q. 2.3. How can researchers address low yields in the final amide coupling step?
Methodological Answer: Low yields (e.g., <50%) may stem from steric hindrance or poor nucleophilicity. Solutions include:
Q. 2.4. What advanced techniques elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like topoisomerase II .
- Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) .
- Metabolic Profiling : LC-MS/MS to identify metabolites in hepatocyte models, guiding toxicity studies .
Data Contradiction Analysis
Q. 3.1. How to interpret discrepancies between computational predictions and experimental bioactivity?
Methodological Answer: Discrepancies (e.g., predicted IC₅₀ vs. in vitro results) may arise from:
- Solvent Effects : Simulations often ignore solvation/desolvation energy penalties.
- Conformational Dynamics : MD simulations (AMBER) to model protein flexibility absent in rigid docking .
- Off-Target Binding : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify secondary targets .
Q. 3.2. How to reconcile conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Profiling : Compare expression levels of putative targets (e.g., via qPCR) to explain sensitivity variations .
- Microenvironment Mimicry : Test compounds in 3D spheroid models vs. monolayer cultures to account for diffusion limits .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
